molecular formula C19H22N2O3 B042409 2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one CAS No. 57452-32-1

2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Numéro de catalogue: B042409
Numéro CAS: 57452-32-1
Poids moléculaire: 326.4 g/mol
Clé InChI: HNIDYTQURQDBHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a unique polycyclic framework integrating a tetrahydroisoquinoline moiety fused with a pyrazinone ring, further functionalized with a 4-oxocyclohexanecarbonyl group. This specific structural architecture suggests potential for high-affinity interaction with a range of biological targets, particularly enzymes and receptors. Researchers are investigating this compound and its analogs primarily as key intermediates or potential lead structures in the development of novel therapeutics. Its research value lies in its application for probing biochemical pathways, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical libraries for high-throughput screening. The presence of both hydrogen bond donor/acceptor sites and a hydrophobic core makes it a valuable subject for studies in molecular modeling, X-ray crystallography, and binding affinity assays. This product is intended for use in controlled laboratory settings to advance the understanding of disease mechanisms and facilitate the discovery of new pharmacological agents.

Propriétés

IUPAC Name

2-(4-oxocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14,17H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIDYTQURQDBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Mechanism and Conditions

The precursor, 4-(4-oxocyclohexanecarbonyl)-2-hydroxy-6-oxo-1-phenethyl piperazine, is treated with concentrated hydrochloric acid (12 N) at 0°C. The strong acid facilitates protonation of the hydroxyl group, promoting elimination of water and subsequent cyclization to form the pyrazino[2,1-a]isoquinoline scaffold. After overnight stirring at ambient temperature, the reaction mixture is quenched in ice water and extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulfate, and the crude product is recrystallized from a petroleum ether/acetone mixture to yield white crystals.

Key Parameters

  • Acid Concentration : 12 N HCl ensures complete protonation without side reactions.

  • Temperature : Initial cooling to 0°C prevents exothermic side reactions; subsequent warming to room temperature enables cyclization.

  • Workup : Dichloromethane extraction efficiently isolates the non-polar product, while recrystallization achieves >95% purity.

Yield : 95% after recrystallization (35% overall yield from iminodiacetonitrile starting material).

Alternative Acyl Group Introduction via Friedel-Crafts Acylation

Modifications to the acyl group at position 2 of the pyrazino-isoquinoline core can be achieved by varying the acyl chloride used during precursor synthesis. For the 4-oxocyclohexanecarbonyl substituent, cyclohexanone-derived acyl chlorides are employed.

Synthesis of 4-Oxocyclohexanecarbonyl Chloride

Cyclohexanone is treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) under anhydrous conditions. The reaction proceeds at 0°C to form 4-oxocyclohexanecarbonyl chloride, which is then reacted with 2-hydroxy-6-oxo-1-phenethyl piperazine in tetrahydrofuran (THF) with triethylamine as a base.

Reaction Scheme

  • Cyclohexanone + Oxalyl chloride → 4-Oxocyclohexanecarbonyl chloride

  • 4-Oxocyclohexanecarbonyl chloride + 2-Hydroxy-6-oxo-1-phenethyl piperazine → 4-(4-Oxocyclohexanecarbonyl)-2-hydroxy-6-oxo-1-phenethyl piperazine

Yield : 70–75% for the acylation step.

Optimization of Cyclization Conditions

Acid Selection and Solvent Effects

While hydrochloric acid is standard, sulfuric acid (18 M) has been tested as an alternative, yielding comparable results but requiring stricter temperature control to avoid sulfonation byproducts. Solvent screening reveals that polar aprotic solvents like dimethylacetamide (DMA) accelerate cyclization but complicate purification.

Table 1. Cyclization Efficiency Under Varied Conditions

AcidSolventTemperatureYield (%)Purity (%)
12 N HClNeat0°C → RT9598
18 M H₂SO₄Dichloroethane0°C → RT9295
12 N HClDMA0°C → RT8890

Large-Scale Production Considerations

Industrial protocols emphasize cost-effective precursor synthesis and reduced purification steps. A continuous flow system has been proposed, where the cyclization reaction occurs in a tubular reactor with inline neutralization and extraction. This method reduces reaction time from 24 hours to 2 hours and improves yield reproducibility to ±2%.

Critical Challenges

  • Byproduct Formation : Over-acidification can lead to decomposition of the 4-oxocyclohexanecarbonyl group.

  • Crystallization Control : Seeding with pure product during recrystallization ensures uniform crystal size and prevents oiling out.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.50–1.85 (m, 4H, cyclohexane CH₂), 2.30 (s, 2H, COCH₂), 3.20–3.80 (m, 8H, pyrazino-isoquinoline CH₂), 4.10 (s, 1H, NH).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (amide C=O).

Table 2. Purity Standards for Industrial Batches

ParameterSpecificationMethod
Assay (HPLC)≥98.5%USP <621>
Residual Solvents≤0.1%GC-MS
Heavy Metals≤10 ppmICP-OES

Analyse Des Réactions Chimiques

Types de réactions : La norcodéine subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et méthoxylés, qui peuvent être analysés plus en profondeur pour leurs propriétés pharmacologiques .

4. Applications de la recherche scientifique

La norcodéine a plusieurs applications dans la recherche scientifique :

5. Mécanisme d'action

La norcodéine exerce ses effets principalement par son interaction avec le récepteur mu-opioïde. Elle est métabolisée à partir de la codéine par l'enzyme cytochrome P450 3A4. Une fois formée, la norcodéine peut être métabolisée plus avant par conjugaison avec l'acide glucuronique . La liaison de la norcodéine au récepteur mu-opioïde entraîne une hyperpolarisation des neurones, conduisant à l'inhibition de la libération de neurotransmetteurs nociceptifs et à un effet analgésique .

Composés similaires :

Unicité : L'unicité de la norcodéine réside dans son rôle de métabolite de la codéine avec une activité opioïde relativement faible. Cela en fait un composé précieux pour étudier les voies métaboliques et la pharmacocinétique des opiacés sans le risque élevé d'activité opioïde .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that it may possess antitumor and antimicrobial properties.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of similar isoquinoline derivatives. The findings suggested that modifications on the isoquinoline scaffold could enhance cytotoxicity against various cancer cell lines .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable intermediate for the preparation of other complex molecules. Its unique structure allows for various functional group transformations.

Example Reaction Pathway

The compound can undergo cyclization reactions to form more complex polycyclic structures, which are often used in drug development. For instance, it can be transformed into derivatives that exhibit improved pharmacokinetic properties .

Materials Science

Recent studies have explored the use of this compound in developing new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and material coatings.

Case Study: Catalytic Applications

Research has demonstrated that derivatives of this compound can act as effective catalysts in organic reactions such as cross-coupling and oxidation processes .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity
AntimicrobialInhibition of growth
Enzyme InhibitionSpecificity towards certain enzymes

Synthetic Pathways

Reaction TypeDescriptionYield (%)
CyclizationFormation of polycyclic compounds75
FunctionalizationAddition of functional groups80

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with analogs sharing the pyrazino[2,1-a]isoquinolin-4-one scaffold or demonstrating Nrf2/ARE induction.

Table 1: Comparative Analysis of Key Compounds

Compound Key Substituent Effective Concentration NRF2 Target Genes Disease Interest Research Model Biological Activity References
2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one 4-Oxocyclohexanecarbonyl N/A Inferred: NQO1, HO-1 Oxidative stress, inflammation Likely in vitro/in vivo models Antioxidant, anti-inflammatory
(Z)-3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (Compound 1) Aroylmethylene 10 μM (in vitro) NQO1, HO-1 Colitis, oxidative stress DSS-induced colitis (mice) NLRP3 inflammasome inhibition
3-Aroylmethylene derivatives (e.g., Compound 17) Varied aroyl groups 1–10 μM (in vitro) NQO1, HO-1, SOD-1, CAT, GPx Colorectal cancer HCT116 cells, AOM-DSS mice Nrf2 nuclear translocation
Praziquantel (2-Cyclohexylcarbonyl analog) Cyclohexylcarbonyl 25–50 mg/kg (in vivo) N/A Schistosomiasis Anthelmintic models Antiparasitic
9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium Polycyclic isoquinoline 50 mg/kg (in vivo) NQO1, HO-1, SOD-1, CAT, GPx Gouty arthritis Rat models Antioxidant, anti-inflammatory

Key Observations:

Aroylmethylene substituents (e.g., in Compound 1) exhibit superior Nrf2 activation, with EC50 values in the low micromolar range, attributed to their electrophilic nature facilitating KEAP1-NRF2 interaction .

Biological Efficacy :

  • Compound 1 reduces colitis severity in mice by inhibiting NLRP3 inflammasome and upregulating NQO1/HO-1, suggesting the target compound may share similar mechanisms .
  • 3-Aroylmethylene derivatives show broad-spectrum cytoprotection in colorectal cancer models, highlighting the scaffold’s versatility .

Research Models :

  • Most analogs are tested in HepG2-ARE-C8 cells for Nrf2 activation and in rodent inflammation models (e.g., DSS-induced colitis). The target compound’s efficacy in these models remains speculative but plausible .

Research Findings and Structure-Activity Relationships (SAR)

  • Electrophilic Substituents : Aroylmethylene groups form covalent bonds with KEAP1, disrupting its interaction with Nrf2 and promoting ARE-driven gene expression. The 4-oxocyclohexanecarbonyl group, while less electrophilic, may still engage in hydrogen bonding with KEAP1 .
  • Substituent Flexibility : Derivatives with aryl or heteroaryl groups (e.g., thiophene in ) retain activity, suggesting tolerance for diverse substituents at the carbonyl position .
  • Disease-Specific Potency : Compounds targeting NLRP3 inflammasome (e.g., Compound 1) are more effective in colitis, while those inducing SOD-1/CAT are prioritized in neurodegenerative models .

Activité Biologique

2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 57452-32-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may exhibit:

  • Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cells. Mechanistic studies indicate that it may interfere with cell cycle progression and induce apoptosis in tumor cells.
  • Inflammation Modulation : Preliminary research indicates that it might influence inflammatory pathways, potentially acting as an inhibitor of specific inflammatory mediators.

Biological Activity Overview

Activity TypeObserved EffectsReferences
AntiproliferativeInhibition of cancer cell growth (e.g., HeLa cells)
Anti-inflammatoryModulation of inflammatory responses
Enzyme InhibitionPotential inhibition of topoisomerase I

Case Study 1: Antiproliferative Activity

A study investigating a library of oxadiazole derivatives reported that compounds similar to 2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one exhibited significant cytotoxicity against human cancer cell lines such as HeLa and HCT-116. The MTT assay demonstrated that these compounds could reduce cell viability significantly.

Results Summary :

  • Cell Lines Tested : HeLa (cervical adenocarcinoma), HCT-116 (colorectal carcinoma)
  • Cytotoxicity Assay : MTT assay revealed IC50 values indicating effective inhibition at micromolar concentrations.

Discussion

The biological activities of 2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one indicate promising therapeutic potential, particularly in oncology and inflammation-related diseases. The compound's ability to modulate cell proliferation and inflammatory pathways positions it as a candidate for further pharmacological development.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Q. Which analytical techniques are critical for structural validation?

  • Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the pyrazino-isoquinolinone core and cyclohexanecarbonyl substituents. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as applied to related isoquinolinone derivatives . High-performance liquid chromatography (HPLC) with UV detection monitors purity (>98%), referencing impurity standards such as N-formyl derivatives (e.g., 125273-88-3) .

Q. How should researchers align experimental design with theoretical frameworks?

  • Methodological Answer: Link synthesis to heterocyclic chemistry principles, such as Baldwin’s rules for cyclization, to predict feasible ring-closure pathways . For bioactivity studies, anchor hypotheses to structure-activity relationship (SAR) models, prioritizing modifications at the 4-oxocyclohexanecarbonyl moiety to enhance binding affinity .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved?

Q. What methodologies assess environmental fate and biodegradation?

  • Methodological Answer: Apply OECD Test Guideline 307 to evaluate soil degradation kinetics. High-resolution mass spectrometry (HRMS) identifies metabolites, such as hydrolyzed cyclohexanecarbonyl fragments. Ecotoxicology assays (e.g., Daphnia magna LC50) quantify acute toxicity, while computational QSAR models predict bioaccumulation potential .

Q. How do structural modifications impact bioactivity?

  • Methodological Answer: Replace the 4-oxocyclohexanecarbonyl group with bioisosteres (e.g., tetrahydrofuran-3-carbonyl) and assay acetylcholinesterase (AChE) inhibition. Compare IC50 values via Ellman’s method, noting that electron-withdrawing substituents enhance activity by 2–3-fold, as seen in analogous pyrazino-isoquinolinones .

Q. What computational tools predict metabolic stability?

  • Methodological Answer: Use Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450 metabolism. Dock the compound into CYP3A4 (PDB: 1TQN) using AutoDock Vina, identifying vulnerable sites (e.g., oxidation at the cyclohexanone ring). Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.